molecular formula C14H23NO B4965702 N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine

N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine

Cat. No.: B4965702
M. Wt: 221.34 g/mol
InChI Key: NLSFQWLBJWFEOM-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, linked to an ethyl chain, which is further connected to a tertiary amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate. This intermediate is then reacted with 2-methylpropan-2-amine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The phenoxy group or the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted amines or phenoxy compounds.

Scientific Research Applications

N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be utilized in the production of specialty chemicals, polymers, or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the amine moiety can form hydrogen bonds or electrostatic interactions with target molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine
  • N-[2-(3,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine
  • N-[2-(2,5-dimethylphenoxy)ethyl]-4-fluoroaniline

Uniqueness

N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethyl groups may enhance its stability and interaction with certain molecular targets compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11-6-7-12(2)13(10-11)16-9-8-15-14(3,4)5/h6-7,10,15H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSFQWLBJWFEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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